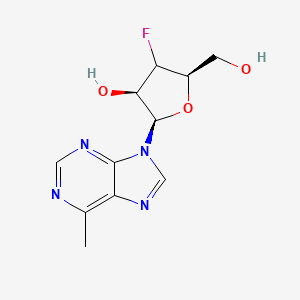
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and a deoxy group. These modifications can significantly alter the compound’s biological activity and stability, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a ribofuranosyl precursor, followed by the introduction of the purine base. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine base or the ribofuranosyl moiety.
Substitution: The fluorine atom or other functional groups can be substituted with different atoms or groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like ammonia (NH₃) or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy analogs.
Scientific Research Applications
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom and deoxy group can disrupt normal base pairing and enzyme interactions, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine: Known for its potent antiviral properties, particularly against RNA viruses like hepatitis C and influenza.
9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine: Extensively used in biomedicine for its efficacy against viral infections such as hepatitis B, HIV, and herpes.
Uniqueness
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the methyl group on the purine base and the fluorine atom on the ribofuranosyl moiety enhances its stability and bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H13FN4O3 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7?,9+,11-/m1/s1 |
InChI Key |
GEGBHVNLTUERMQ-BUAOBOIDSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















